molecular formula C4H7NO B12612796 3,4-Dihydro-2h-1,4-oxazine CAS No. 648425-48-3

3,4-Dihydro-2h-1,4-oxazine

Cat. No.: B12612796
CAS No.: 648425-48-3
M. Wt: 85.10 g/mol
InChI Key: YEEGQDGJIXWFIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-1,4-oxazine is a heterocyclic organic compound that features a six-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 3,4-dihydro-2H-1,4-oxazine involves a one-pot asymmetric transfer hydrogenation/cyclization enantio-relay process. This method uses Ru and Au bimetallic catalysts to convert alkynones into chiral alkynols, which are then transformed into 3,4-dihydro-2H-1,4-oxazines with high enantioselectivity . Another method involves the cyclization of N-propargyl N-sulfonyl amino alcohols using silver triflate as a catalyst at ambient temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic routes suggests their potential adaptation for industrial applications. The use of robust catalysts and mild reaction conditions makes these methods suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-1,4-oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols.

Major Products

The major products formed from these reactions include various substituted oxazines and hydrogenated derivatives, which can be further utilized in the synthesis of complex molecules .

Scientific Research Applications

3,4-Dihydro-2H-1,4-oxazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-oxazine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-2H-1,4-oxazine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo enantioselective synthesis and form stable complexes with metal ions further distinguishes it from other similar compounds .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-3-6-4-2-5-1/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEGQDGJIXWFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC=CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00608247
Record name 3,4-Dihydro-2H-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648425-48-3
Record name 3,4-Dihydro-2H-1,4-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00608247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.